4-(2-Aminoethyl)benzimidamide
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Overview
Description
4-(2-Aminoethyl)benzimidamide is an organic compound with the molecular formula C9H13N3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)benzimidamide can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with ethylenediamine under basic conditions to form the desired product . Another method involves the reduction of 4-(2-nitroethyl)benzimidazole using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-(2-Aminoethyl)benzimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)benzimidamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride: A similar compound with a sulfonyl fluoride group.
4-(2-Aminoethyl)benzamide: A derivative with an amide group instead of an imidamide group.
Uniqueness
4-(2-Aminoethyl)benzimidamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
4-(2-Aminoethyl)benzimidamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a benzimidazole core with an aminoethyl side chain. This structural configuration is significant for its interaction with various biological targets. The compound can be represented as follows:
- Chemical Formula : C10H12N4
- Molecular Weight : 188.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can alter metabolic pathways involved in disease processes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Biological Activities
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in melanoma cells through the activation of intrinsic pathways involving reactive oxygen species (ROS) generation .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against a range of bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis.
- Neuroprotective Effects : Preliminary studies suggest that this compound may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies and Experimental Data
A series of studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro assays using human melanoma cell lines revealed that treatment with this compound resulted in significant cell death, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents.
- Mechanistic Studies : Investigations into the mechanism of action showed that the compound activates caspase pathways leading to apoptosis, supported by flow cytometry analyses that indicated increased annexin V binding in treated cells .
- Pharmacokinetic Profiles : Animal studies demonstrated favorable pharmacokinetic properties, suggesting good absorption and distribution characteristics, which are critical for therapeutic applications.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is insightful:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antitumor, antimicrobial, neuroprotective | Enzyme inhibition, receptor modulation |
Benzimidazole derivatives | Antiparasitic, antifungal | DNA intercalation, enzyme inhibition |
Aminoethyl derivatives | Antidepressant effects | Monoamine reuptake inhibition |
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(2-aminoethyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H13N3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H3,11,12) |
InChI Key |
YBXXTLSPMFKJDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)C(=N)N |
Origin of Product |
United States |
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